REACTION_CXSMILES
|
Br[CH2:2][C:3]#[N:4].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([F:13])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:2][C:3]#[N:4])=[C:8]([F:13])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.81 mL
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)O)F
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether (200 ml) and water (200 ml)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OCC#N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |